N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide
Description
This compound features a pyrrole core substituted with a 4-methoxyphenylsulfonyl group at position 3, methyl groups at positions 4 and 5, and a propenyl group at position 1. The benzamide moiety at position 2 includes a 4-methylphenyl group. Structural characterization of such compounds often employs crystallographic tools like SHELXL and ORTEP for refinement and visualization .
Properties
Molecular Formula |
C24H26N2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H26N2O4S/c1-6-15-26-18(4)17(3)22(31(28,29)21-13-11-20(30-5)12-14-21)23(26)25-24(27)19-9-7-16(2)8-10-19/h6-14H,1,15H2,2-5H3,(H,25,27) |
InChI Key |
SZZZWVIMULPGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CC=C)C)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Methoxyphenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Alkylation with Prop-2-en-1-yl Group: The alkylation can be achieved using an appropriate alkyl halide under basic conditions.
Coupling with 4-Methylbenzamide: The final step involves coupling the substituted pyrrole with 4-methylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or modulation of gene expression.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl and Heterocyclic Moieties
(a) Benzimidazole Derivatives ()
Compounds 3s and 3t are benzimidazole derivatives with sulfonyl, methoxy, and pyridylmethylsulfinyl groups. Key differences include:
- Core Structure : The target compound uses a pyrrole ring, while 3s/3t employ benzimidazole.
- Substituents : Both classes feature methoxy and sulfonyl groups, but 3s/3t include pyridylmethylsulfinyl chains, which may confer higher polarity.
- Synthetic Yield: 3s/3t were synthesized in 87% yield, indicating efficient coupling reactions.
Table 1: Physical Properties Comparison
(b) Pyrazolopyrimidine-Chromenone Hybrid ()
A patent compound (Example 53) with a pyrazolopyrimidine core and chromenone group exhibits:
- Higher Melting Point (175–178°C vs. 92–96°C for benzimidazoles), likely due to extended π-conjugation and rigid chromenone structure.
- Lower Synthetic Yield (28%), possibly due to steric hindrance from the chromenone moiety. The target compound’s propenyl group may offer better synthetic accessibility .
(c) Triazine Derivatives ()
A triazine-based compound with dimethylamino and pyrrolidinyl groups highlights:
- Complexity : Multiple substituents increase molecular weight (>600 g/mol) but may reduce bioavailability.
- Electronic Effects: Dimethylamino groups enhance electron donation, whereas the target compound’s methoxyphenylsulfonyl group is electron-withdrawing, affecting reactivity .
Functional Group Analysis
(a) Sulfonamide/Benzamide Analogues (–10)
- 4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide (): The thiazole ring introduces sulfur-based hydrogen bonding, contrasting with the pyrrole’s nitrogen. Diethylsulfamoyl groups may enhance solubility compared to the target’s methoxyphenylsulfonyl .
Table 2: Functional Group Impact on Properties
Pharmacological Implications
- Target Compound : The pyrrole-propenyl-sulfonyl combination may favor membrane permeability and covalent binding to targets like kinases or proteases.
- Benzimidazoles () : Used in proton pump inhibitors; sulfinyl groups enhance acidity for targeted delivery .
- Chromenone Hybrids (): Chromenone’s fused ring system is common in anticoagulants, suggesting divergent therapeutic applications .
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrole Ring : A five-membered nitrogen-containing heterocycle.
- Sulfonamide Group : Known for antibacterial properties.
- Aromatic Benzamide Structure : Enhances interaction with biological targets.
Molecular Formula : C23H24N2O4S
Molecular Weight : 424.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, which may include:
- Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial cell wall synthesis and other biochemical pathways. This may lead to antibacterial effects and modulation of inflammatory processes.
- Receptor Interaction : The compound may bind to specific cellular receptors, altering signal transduction pathways that are crucial in disease progression.
- Gene Expression Modulation : There is potential for influencing gene expression related to diseases such as cancer and inflammation through interactions with transcription factors.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 μg/mL | |
| Escherichia coli | 25 μg/mL | |
| Proteus mirabilis | 15 μg/mL |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
Anticancer Activity
Preliminary studies indicate that this compound may also possess anticancer properties. In vitro evaluations have shown that it can inhibit the proliferation of various cancer cell lines:
The mechanism behind this activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives, providing insights into structure-activity relationships (SAR):
- Antimicrobial Studies : A study demonstrated that modifications in the phenyl ring significantly affected the antimicrobial potency of pyrrole derivatives, indicating that substituents can enhance or reduce activity against specific pathogens .
- Cytotoxicity Assessments : Compounds structurally similar to this compound have been tested against various cancer cell lines, revealing a correlation between hydrophobic interactions and cytotoxicity .
- Mechanistic Insights : Molecular dynamics simulations have suggested that binding interactions with target proteins are primarily hydrophobic, which could explain the observed biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
